5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide
Overview
Description
5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide is a synthetic organic compound belonging to the benzotriazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide typically involves the bromination of 1,2,4-benzotriazin-3(4H)-one. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with continuous monitoring and control of reaction parameters. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its lower oxidation state forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo-benzotriazine derivatives, while substitution reactions can produce a variety of functionalized benzotriazine compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the benzotriazine core play crucial roles in binding to these targets, leading to the modulation of biological pathways and effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzotriazin-3(4H)-one: The parent compound without bromine substitution.
5-Bromo-1,2,4-benzotriazin-3(4H)-one: A mono-brominated derivative.
7-Bromo-1,2,4-benzotriazin-3(4H)-one: Another mono-brominated derivative.
Uniqueness
5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide is unique due to the presence of two bromine atoms at specific positions on the benzotriazine ring, which can significantly influence its chemical reactivity and biological activity compared to its mono-brominated or non-brominated counterparts.
Properties
IUPAC Name |
5,7-dibromo-1-oxido-2H-1,2,4-benzotriazin-1-ium-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N3O2/c8-3-1-4(9)6-5(2-3)12(14)11-7(13)10-6/h1-2H,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFBDNJBKVGDJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC(=O)N[N+](=C21)[O-])Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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